molecular formula C21H17FN4O3 B2894021 (E)-2-(4-fluorostyryl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 941264-02-4

(E)-2-(4-fluorostyryl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile

Cat. No. B2894021
M. Wt: 392.39
InChI Key: YBCOISJXTUGWQK-VMPITWQZSA-N
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Description

“(E)-2-(4-fluorostyryl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile” appears to be a complex organic compound. It contains several functional groups, including a fluorostyryl group, a furan-2-carbonyl group, a piperazin-1-yl group, and an oxazole-4-carbonitrile group.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each targeting a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. These groups would likely contribute to the overall shape and properties of the molecule.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the oxazole ring might undergo reactions typical for heterocyclic compounds, while the fluorostyryl group might participate in reactions typical for aromatic compounds.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. Factors such as polarity, solubility, and stability would be influenced by the functional groups present.


Scientific Research Applications

Antimicrobial Activities

Research on azole derivatives, including those with furan and piperazine moieties, has shown significant antimicrobial properties. For example, Başoğlu et al. (2013) synthesized 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole derivatives starting from furan-2-carbohydrazide, demonstrating activity against tested microorganisms (Başoğlu et al., 2013). This suggests the potential of (E)-2-(4-fluorostyryl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile in antimicrobial applications, given its structural similarity.

Pharmacological Evaluation

Kumar et al. (2017) conducted pharmacological evaluation of novel derivatives involving furan and piperazine, observing antidepressant and antianxiety activities in animal models (Kumar et al., 2017). This indicates the therapeutic potential of structurally related compounds in treating mood disorders.

ACE Inhibition

Vulupala et al. (2018) designed and synthesized novel triazole derivatives from 5-hydroxy indanone and evaluated them as angiotensin-converting enzyme (ACE) inhibitors, identifying compounds with significant inhibitory activity and minimal toxicity (Vulupala et al., 2018). This suggests potential cardiovascular applications for compounds like (E)-2-(4-fluorostyryl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile.

Fungicidal and Herbicidal Activity

Wang et al. (2015) synthesized novel furan/thiophene and piperazine-containing triazole Mannich bases, demonstrating significant fungicidal activity against several plant fungi, and some compounds also showed herbicidal activity (Wang et al., 2015). This indicates the agricultural application potential of similar compounds.

Anticancer Properties

Ahagh et al. (2019) explored the anti-proliferative properties of 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives, indicating potent cytotoxic activity against colorectal cancer cells and suggesting a role in inducing apoptosis (Ahagh et al., 2019).

Safety And Hazards

Without specific data, it’s difficult to provide accurate information on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies on its reactivity, stability, and interactions with biological systems.


properties

IUPAC Name

2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O3/c22-16-6-3-15(4-7-16)5-8-19-24-17(14-23)21(29-19)26-11-9-25(10-12-26)20(27)18-2-1-13-28-18/h1-8,13H,9-12H2/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCOISJXTUGWQK-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=C(C=C3)F)C#N)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=C(C=C3)F)C#N)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-fluorostyryl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile

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